1-(1-benzyl-1H-pyrrol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H15ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the reaction of 1-benzyl-1H-pyrrole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 1-benzyl-1H-pyrrole, formaldehyde, ammonium chloride.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The starting materials are mixed and heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-1H-pyrrol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(1-benzyl-1H-pyrrol-2-yl)methanamine.
Reduction: Corresponding primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Benzyl-1H-pyrrol-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrrol-2-yl)methanamine: A simpler analog without the benzyl group.
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: A structurally related compound with a pyrazole ring instead of a pyrrole ring.
(1-Methyl-1H-pyrrol-2-yl)methanamine: A methylated derivative of the parent compound.
Uniqueness
1-(1-Benzyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
CAS No. |
1219193-90-4 |
---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
(1-benzylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-8H,9-10,13H2;1H |
InChI Key |
CPRLBBMJAPQPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.